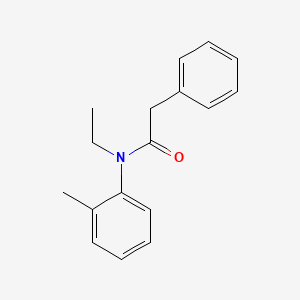
2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using potassium or sodium carbonate in DMF medium at room temperature. The structure is confirmed through IR and single-crystal X-ray diffraction studies (Chidan Kumar et al., 2014). Such synthetic approaches may be adaptable for synthesizing 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate.
Molecular Structure Analysis
Molecular structure and vibrational wavenumbers of related compounds are computed using HF and DFT methods. The geometrical parameters obtained from XRD studies are in agreement with calculated values, providing insights into the stability and charge transfer within the molecule. Such analysis is crucial for understanding the molecular structure of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
Electrophilic substitution reactions and the Claisen rearrangement have been described for related compounds, offering insights into potential chemical behavior. For instance, nitration and bromination reactions under specific conditions have been studied, highlighting the reactivity of similar molecular frameworks (Clarke et al., 1973).
Physical Properties Analysis
The physical properties, such as first hyperpolarizability and infrared intensities, have been reported for closely related compounds. The HOMO and LUMO analysis helps in determining the charge transfer within the molecule, which is crucial for understanding the optical and electronic properties (Chidan Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties, including the stability of the molecule arising from hyper-conjugative interactions and charge delocalization, have been analyzed using NBO analysis. MEP (Molecular Electrostatic Potential) performed by the DFT method provides essential insights into the electron density distribution, which is significant for predicting reactivity and interaction with other molecules (Chidan Kumar et al., 2014).
properties
IUPAC Name |
[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO6/c1-9-2-3-10(6-13(9)18(22)23)15(20)8-24-16(21)12-7-11(17)4-5-14(12)19/h2-7,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUCZMFMAFZDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666286.png)


![5-methyl-1'-[(2-methyl-1H-indol-3-yl)acetyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5666301.png)

![4-[3-(trifluoromethoxy)benzyl]-1,4-oxazepan-5-one](/img/structure/B5666311.png)
![N,1,3-trimethyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5666347.png)
![8-(1,3-benzodioxol-5-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5666360.png)
![4-[3-(trifluoromethyl)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5666361.png)
![(3aS*,6aS*)-2-cyclopentyl-5-[(2,4-difluorophenyl)acetyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666374.png)